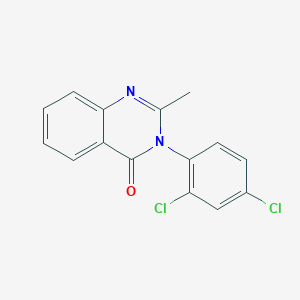
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone, also known as DCPIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazolinones, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of other neurotransmitter receptors by binding to their respective sites.
Biochemische Und Physiologische Effekte
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance long-term potentiation (LTP), which is a process involved in learning and memory. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. It also exhibits a long half-life, which allows for prolonged experiments. However, 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several limitations, including its poor solubility in water and its potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone, including its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are also needed to elucidate the mechanisms underlying its effects on ion channels and other neurotransmitter receptors. Additionally, the development of more potent and selective 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone analogs may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone involves the reaction of 2,4-dichloroaniline with 2-methyl-3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then subjected to further purification steps to obtain pure 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological processes such as learning and memory. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of other neurotransmitter receptors, including the gamma-aminobutyric acid (GABA) receptor and the serotonin receptor.
Eigenschaften
CAS-Nummer |
4285-65-8 |
|---|---|
Produktname |
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone |
Molekularformel |
C15H10Cl2N2O |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-7-6-10(16)8-12(14)17/h2-8H,1H3 |
InChI-Schlüssel |
GCFCLPQARRCRAG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
Andere CAS-Nummern |
4285-65-8 |
Löslichkeit |
45.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



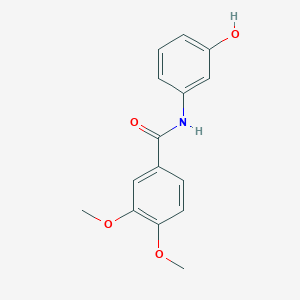
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

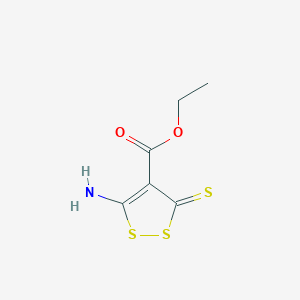
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
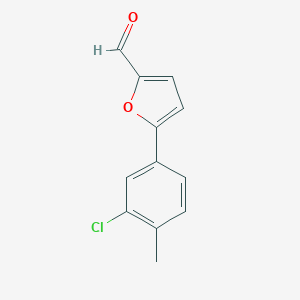
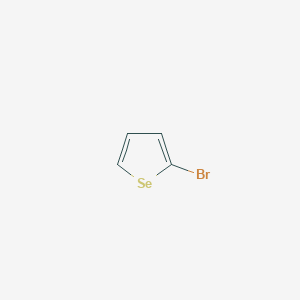
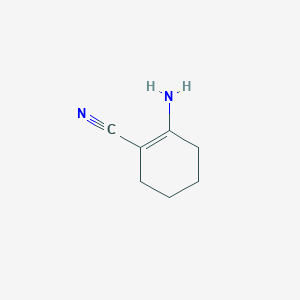
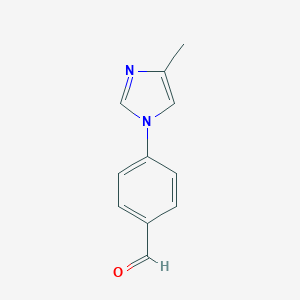
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)